(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with an ethoxy group and a piperidine ring linked to a pyridazin-3-yl group. This compound is part of a class of biologically active molecules that have shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2-ethoxypyridine and 3-pyridazinol as starting materials. These are then subjected to a series of reactions including nucleophilic substitution and amide coupling reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .
Nucleophilic Addition: : Reagents like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: has shown potential in several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for its pharmacological effects.
Industry: : It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential biological activities. Similar compounds include pyridazine derivatives and piperidine-based molecules , which also exhibit various pharmacological properties. the presence of the ethoxy group and the specific substitution pattern in (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone sets it apart from these analogs.
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-23-16-14(7-3-9-18-16)17(22)21-11-5-6-13(12-21)24-15-8-4-10-19-20-15/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWLQPUYWWBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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